

A Comprehensive Review of Chloraminophenamide Research

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Compound of Interest

Compound Name: Chloraminophenamide

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Introduction

Chloraminophenamide, chemically known as 4-amino-6-chloro-1,3-benzenedisulfonamide, is a sulfonamide derivative that has been identified as a potent inhibitor of carbonic anhydrases. It is also recognized as a metabolite of the diuretic drug hydrochlorothiazide.^{[1][2]} This technical guide provides a comprehensive review of the existing research on **Chloraminophenamide**, summarizing its chemical properties, synthesis, mechanism of action, and available biological data. The information is presented to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of diuretics and carbonic anhydrase inhibitors.

Chemical and Physical Properties

Chloraminophenamide is a white to off-white crystalline solid.^{[3][4]} Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	121-30-2	[3][5][6]
Molecular Formula	C6H8ClN3O4S2	[3][5][6]
Molecular Weight	285.73 g/mol	[3][5]
Melting Point	251-252 °C	[3]
Appearance	White to yellow solid	[3]
Solubility	Slightly soluble in water; more freely soluble in alkalis.	[3]
UV max (ethanol)	223.5-224.5, 265-266, 312-314 nm	[3]

Synthesis of Chloraminophenamide

The synthesis of **Chloraminophenamide** has been reported in the literature, with one notable method described by Biniecki and Góra in 1958. This process involves a multi-step reaction starting from 3-chloroaniline.[5]

Experimental Protocol: Synthesis via Chlorosulfonation and Amination

Step 1: Chlorosulfonation of 3-Chloroaniline

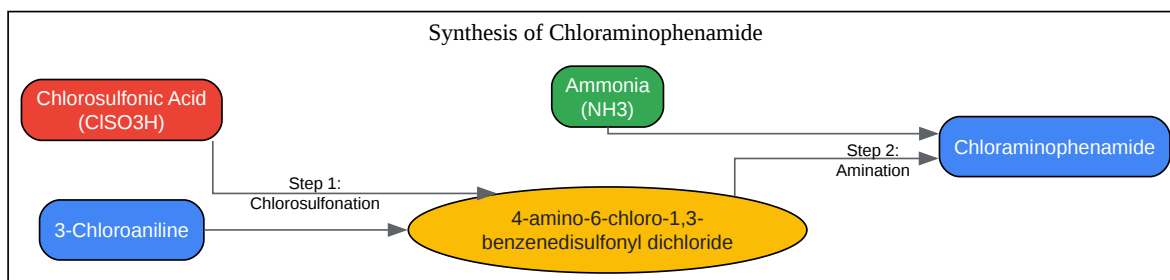
- 3-Chloroaniline is reacted with an excess of chlorosulfonic acid (ClSO₃H). This electrophilic substitution reaction introduces two sulfonyl chloride groups onto the benzene ring, ortho and para to the amino group. The directing effect of the amino and chloro groups favors the formation of 4-amino-6-chloro-1,3-benzenedisulfonyl dichloride.

Step 2: Amination of the Disulfonyl Dichloride

- The resulting 4-amino-6-chloro-1,3-benzenedisulfonyl dichloride is then treated with ammonia (NH₃). The ammonia molecules act as nucleophiles, displacing the chloride ions from the sulfonyl chloride groups to form the corresponding sulfonamide groups. This step

yields the final product, 4-amino-6-chloro-1,3-benzenedisulfonamide (**Chloraminophenamide**).

The overall synthetic workflow can be visualized as follows:



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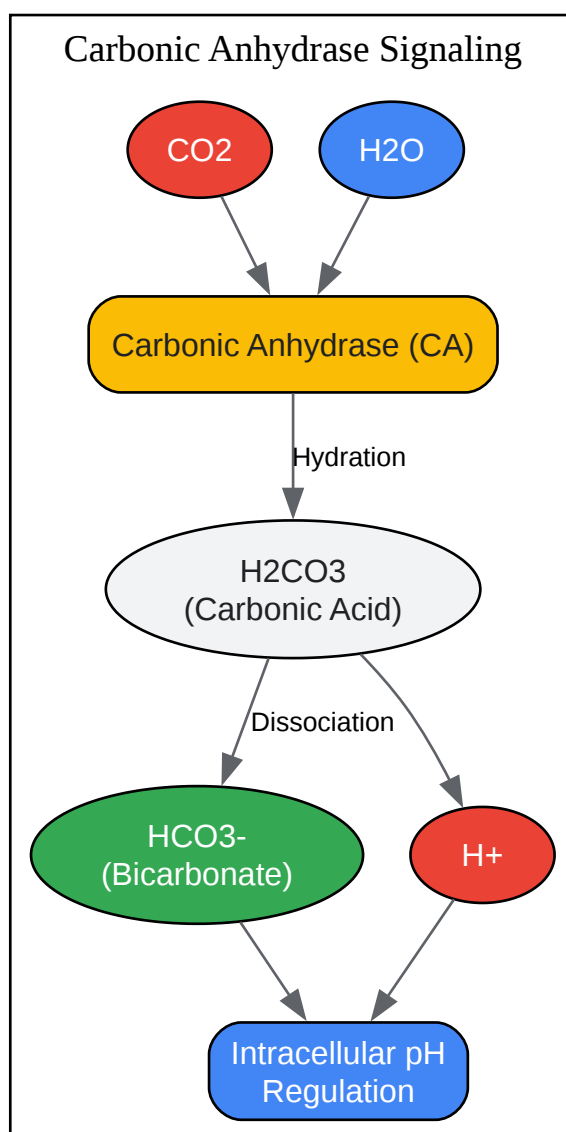
A high-level overview of the synthesis of **Chloraminophenamide**.

Mechanism of Action: Carbonic Anhydrase Inhibition

Chloraminophenamide's primary mechanism of action is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[7] These enzymes catalyze the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).

Signaling Pathway of Carbonic Anhydrase

Carbonic anhydrases play a crucial role in maintaining pH homeostasis and facilitating the transport of CO₂ and bicarbonate across cell membranes. By inhibiting these enzymes, **Chloraminophenamide** can disrupt these processes, leading to physiological effects such as diuresis. The fundamental reaction and its impact on cellular pH are depicted below.



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The role of Carbonic Anhydrase in cellular pH regulation.

Quantitative Data: In Vitro Inhibition of Carbonic Anhydrase Isoforms

Chloraminophenamide has been shown to be a potent inhibitor of several carbonic anhydrase isoforms. The inhibitory activity is quantified by the inhibition constant (K_i), which represents the concentration of the inhibitor required to produce 50% inhibition. Lower K_i values indicate greater potency.

Carbonic Anhydrase Isoform	Ki (nM)	Reference
human CA II (hCA II)	75	[7]
bovine CA IV (bCA IV)	160	[7]
human CA I (hCA I)	8400	[7]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory potency of **Chloraminophenamide** against various CA isoforms is typically determined using a stopped-flow CO₂ hydration assay.

Principle: This method measures the enzyme's ability to catalyze the hydration of CO₂. The resulting production of a proton causes a pH change in the reaction buffer, which is monitored by a pH indicator.

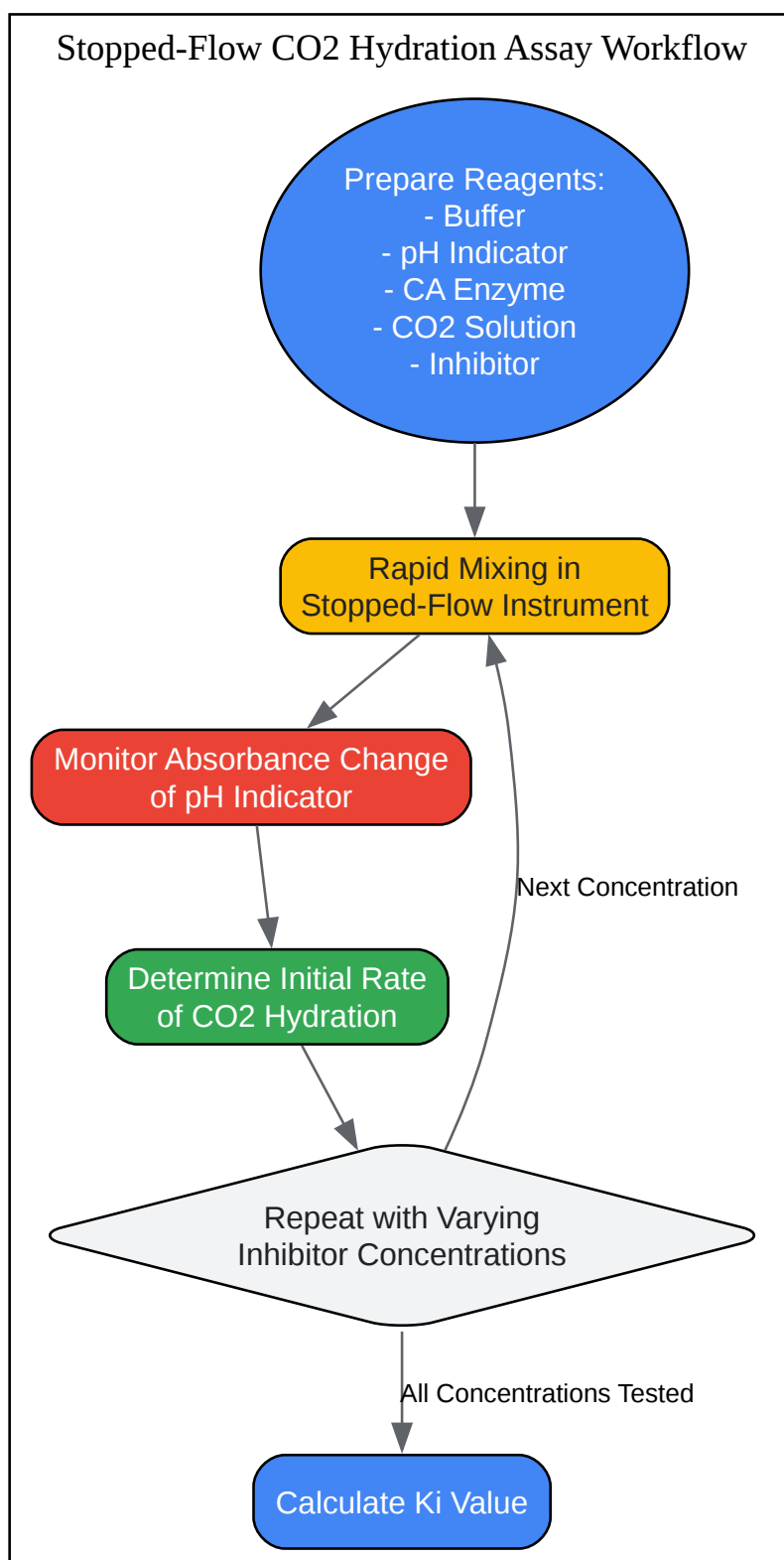
Materials:

- Stopped-flow spectrophotometer
- Buffer solution (e.g., Tris-HCl)
- pH indicator (e.g., phenol red or bromothymol blue)
- Purified carbonic anhydrase isoform
- CO₂-saturated solution
- **Chloraminophenamide** solution at various concentrations

Procedure:

- A solution containing the buffer, pH indicator, and the carbonic anhydrase enzyme is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.

- The initial rate of the enzyme-catalyzed CO₂ hydration is measured by monitoring the change in absorbance of the pH indicator over time.
- The assay is repeated in the presence of varying concentrations of **Chloraminophenamide**.
- The inhibition constants (K_i) are calculated by analyzing the effect of the inhibitor concentration on the enzyme activity.



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Workflow for the carbonic anhydrase inhibition assay.

In Vivo and Clinical Data

Specific in vivo pharmacokinetic and extensive clinical trial data for **Chloraminophenamide** are not readily available in the public domain. However, its classification as a diuretic and its relationship to hydrochlorothiazide suggest its potential effects on renal function.[7][8]

A 1959 clinical study published in Italian investigated the diuretic effect of a closely related compound, 4-amino-6-chloro-N,N'-dimethylbenzene-1,3-disulfonamide, and compared it to other diuretics of the time.[1] This historical data suggests that compounds of this chemical class were of interest for their diuretic properties in a clinical setting.

Toxicity Profile

Safety data for **Chloraminophenamide** indicates that it is considered a hazardous substance. [7] Key toxicity concerns are summarized below:

- **Acute Toxicity:** Accidental ingestion may be seriously damaging to health, with animal experiments indicating that ingestion of less than 40 grams may be fatal.[7]
- **Organ Toxicity:** Sulfonamides and their derivatives can cause extensive kidney damage and destroy red blood cells.[7] Overdose may lead to an accumulation of acid in the blood or a diminished blood sugar level.[7]
- **Hypersensitivity:** Predisposed individuals can develop hypersensitivity reactions.[7]
- **Irritation:** The substance may cause skin and serious eye irritation.[9][10]

Conclusion

Chloraminophenamide is a potent, multi-isoform inhibitor of carbonic anhydrase with a well-defined in vitro mechanism of action. Its synthesis is achievable through established chemical routes. While detailed in vivo and clinical data for **Chloraminophenamide** itself are limited, its chemical similarity to known diuretics and early clinical interest in related compounds suggest a potential pharmacological profile centered on diuresis. The available toxicity data necessitates careful handling and further investigation in any potential therapeutic development. This review provides a foundational understanding of **Chloraminophenamide** for researchers and

professionals, highlighting areas where further research, particularly in vivo studies, is needed to fully elucidate its therapeutic potential and safety profile.

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